ADX-47273

Descripción general

Descripción

ADX-47273 is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) with EC50 values of 0.17 and 0.23 μM for potentiation of glutamate activity in HEK293 cells expressing rat mGluR5 and primary astrocyte cultures, respectively. It is selective for mGluR5 over rat mGluR1 and human mGluR1 and mGluR4 when used at concentrations up to 10 μM. In vivo, this compound (1 and 10 mg/kg, i.p.) increases ERK and CREB phosphorylation in the hippocampus and prefrontal cortex in rats. It decreases the conditioned avoidance response, apomorphine-induced climbing, as well as PCP-, apomorphine-, and amphetamine-induced locomotor activity in rats in a dose-dependent manner, indicating antipsychotic-like activity. This compound (0.1-50 mg/kg, i.p) improves recall in a novel object recognition test and reduces impulsivity in the 5-choice serial reaction time task (5CSRTT). It also enhances reversal learning in mice in the Morris water maze test.

This compound is a potent and selective mGluR5 receptor PAM (positive allosteric modulator), EC50 = 0.17 μm, with no effect on other mGluR subtypes. In vivo, ADX47273 increased extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in hippocampus and prefrontal cortex, both of which are critical for glutamate-mediated signal transduction mechanisms. The mGluR (metabotropic glutamate receptor) is a group of G-protein coupled receptors and is active through an indirect metabotropic process. It plays a critical role in regulating synaptic plasticity and neural network activity.

Aplicaciones Científicas De Investigación

ADX-47273: Aplicaciones de Investigación Científica

Neurofarmacología Mejora Cognitiva: this compound actúa como un modulador alostérico positivo para el subtipo de receptor de glutamato metabotrópico mGluR5. Ha mostrado efectos nootrópicos en estudios con animales, lo que sugiere aplicaciones potenciales para mejorar las funciones cognitivas como la memoria y el aprendizaje .

Investigación Psiquiátrica Potencial Antipsicótico: En modelos animales, this compound ha demostrado efectos antipsicóticos, lo que indica su posible uso en el tratamiento o estudio de trastornos psiquiátricos .

Regulación del Ciclo Sueño-Vigilia: La investigación indica que this compound puede influir en el ciclo sueño-vigilia al aumentar los comportamientos de vigilia y disminuir los comportamientos de sueño profundo, lo que podría ser relevante en el estudio de los trastornos del sueño .

Neuroplasticidad Potenciación a Largo Plazo: this compound mejora la potenciación a largo plazo (LTP) de fase tardía, la cual es crucial para la plasticidad sináptica y la formación de la memoria, convirtiéndolo en una herramienta valiosa para la investigación de la neuroplasticidad .

Estudios de Adicción y Abstinencia: Un estudio ha demostrado que this compound puede atenuar los déficits en la flexibilidad cognitiva inducidos por la abstinencia de la exposición al etanol "similar a una borrachera" en ratas, lo que sugiere su aplicación en la investigación de la adicción .

Investigación sobre el Aprendizaje y la Memoria: Debido a su papel en la mejora de la LTP, this compound puede utilizarse para estudiar los mecanismos subyacentes a los procesos de aprendizaje y memoria .

Mecanismo De Acción

Target of Action

Adx-47273 is a research pharmaceutical developed by Addex Therapeutics . It acts as a positive allosteric modulator (PAM) selective for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 plays a crucial role in the central nervous system, regulating neuronal excitability and synaptic plasticity .

Mode of Action

this compound enhances the response to glutamate, the primary excitatory neurotransmitter in the brain . It does this by binding to a site on the mGluR5 receptor different from the glutamate binding site, thereby increasing the receptor’s response to glutamate . This modulation of the receptor’s activity leads to changes in intracellular signaling pathways .

Biochemical Pathways

The activation of mGluR5 by this compound affects several biochemical pathways. In particular, it has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in the hippocampus and prefrontal cortex . These proteins play key roles in neuronal signaling, learning, and memory .

Pharmacokinetics

This suggests that it is well-absorbed and able to cross the blood-brain barrier, a critical feature for drugs acting on central nervous system targets .

Result of Action

In animal studies, this compound has demonstrated nootropic (cognition-enhancing) and antipsychotic effects . It increases waking and decreases deep sleep behaviors, enhances adaptive learning, and increases late-phase long-term potentiation (LTP), a process crucial for the strengthening of synapses and memory formation .

Análisis Bioquímico

Biochemical Properties

ADX-47273 potentiates the activity of glutamate, a primary excitatory neurotransmitter, in cells expressing the mGluR5 receptor . It does this by binding to and modulating the mGluR5 receptor , which is a G-protein coupled receptor involved in various cellular processes .

Cellular Effects

This compound influences cell function by modulating the activity of the mGluR5 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase ERK and CREB phosphorylation in the hippocampus and prefrontal cortex in rats .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mGluR5 receptor . This binding enhances the receptor’s response to glutamate, leading to increased intracellular signaling . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to have long-term effects on cellular function, such as enhancing recall in a novel object recognition test and reducing impulsivity in the 5-choice serial reaction time task .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At certain doses, it has been shown to decrease the conditioned avoidance response and reduce locomotor activity induced by various psychostimulants .

Metabolic Pathways

Given its role as a modulator of the mGluR5 receptor, it likely interacts with pathways involving glutamate signaling .

Transport and Distribution

Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its role as a modulator of the mGluR5 receptor, it is likely to be found in areas of the cell where this receptor is present .

Propiedades

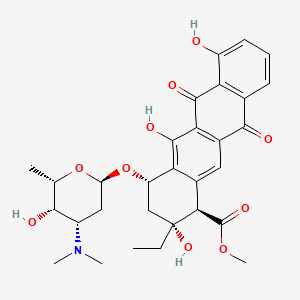

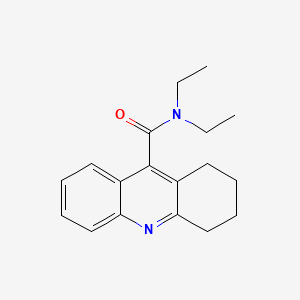

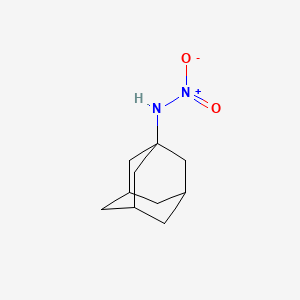

IUPAC Name |

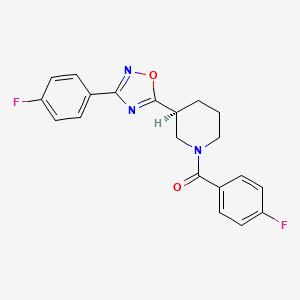

(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCCZHCFBHTTD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234386 | |

| Record name | ADX-47273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851881-60-2 | |

| Record name | ADX 47273 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851881-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ADX-47273 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851881602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADX-47273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADX-47273 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4P7L0W63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.